molecular formula C2H3N3 B032235 1,2,4-Triazole CAS No. 288-88-0

1,2,4-Triazole

Cat. No.: B032235
CAS No.: 288-88-0
M. Wt: 69.07 g/mol
InChI Key: NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a five-membered heterocyclic compound containing three nitrogen atoms at positions 1, 2, and 4. It is a versatile scaffold in medicinal chemistry due to its broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties . The structural flexibility of this compound allows for diverse functionalization, making it a cornerstone in drug design. Clinically approved drugs such as fluconazole (antifungal) and rizatriptan (antimigraine) highlight its therapeutic relevance .

Preparation Methods

Formamide-Hydrazine Condensation

The reaction between hydrazine and formamide under controlled conditions represents one of the most direct routes to 1,2,4-triazole. As detailed in US Patent 4,267,347, this single-step process involves introducing hydrazine or its hydrate into liquid formamide at 160–180°C under atmospheric pressure . The stoichiometric ratio of formamide to hydrazine is critical, with a minimum molar excess of 2.5:1 required to achieve yields of 92–98% . Key advantages include the absence of external ammonia and the operational simplicity of atmospheric pressure conditions.

The mechanism proceeds via thermal dehydration, where formamide acts as both a reactant and solvent. Ammonia, water, and formic acid are continuously removed to drive the equilibrium toward triazole formation. Post-reaction, excess formamide is distilled under reduced pressure (<100 mmHg), leaving a residue of this compound, which is purified via recrystallization from methyl ethyl ketone or ethyl acetate . Industrial scalability is facilitated by continuous operational designs, though corrosion from formic acid byproducts remains a concern .

Formic Ether and Ammonium Salt Method

CN105906575A discloses a high-pressure synthesis using formic ether, hydrazine hydrate, and ammonium salts . In this method, formic ether undergoes ammonolysis to generate formamide in situ, which subsequently reacts with hydrazine. The reaction occurs in a sealed autoclave at elevated temperatures (130–155°C), with methanol evaporated post-reaction using residual heat .

Reaction Steps:

  • Ammonolysis: Formic ether reacts with ammonium salts to produce formamide.

  • Cyclization: Formamide and hydrazine undergo dehydration to form this compound.

This method reduces energy consumption by 30% compared to traditional formamide routes and minimizes waste discharge . However, the requirement for high-pressure equipment limits its adoption in small-scale laboratories.

Thiosemicarbazide Cyclization

Intramolecular cyclization of thiosemicarbazides offers a versatile pathway to 3,5-disubstituted-1,2,4-triazoles. As reported by Prasad et al., substituted pyridine hydrazides react with 4-methylphenyl isothiocyanate in ethanol under reflux to form thiosemicarbazides . Subsequent treatment with concentrated sulfuric acid or sodium hydroxide induces cyclization to 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively .

Example Synthesis:

  • Substrate: 1-(4-Methylphenyl)-4-(pyridyl) thiosemicarbazide

  • Conditions: H₂SO₄ (0°C, 3 hours) → 1,3,4-thiadiazole

  • Conditions: 2M NaOH (reflux) → this compound

Yields for triazole derivatives typically range from 52% to 75%, depending on substituent effects . This method excels in introducing diverse functional groups but requires stringent control over reaction pH and temperature.

Oxidative Cyclization of Hydrazones

Recent advances highlight oxidative cyclization as a green chemistry approach. Zheng et al. demonstrated that hydrazones treated with selenium dioxide (SeO₂) undergo oxidative ring closure to form 1,2,4-triazoles . The reaction proceeds via radical intermediates, with SeO₂ acting as both an oxidant and a catalyst.

Mechanistic Pathway:

  • Radical Formation: Hydrazone reacts with SeO₂ to generate a nitrogen-centered radical.

  • Cyclization: Intramolecular attack forms the triazole ring.

  • Aromatization: Oxidation yields the final aromatic triazole.

This method achieves yields exceeding 85% under mild conditions (80–100°C) and is compatible with electron-deficient hydrazones . However, selenium toxicity necessitates careful waste management.

Trichloroethyl Imidate Cyclization

Mangarao et al. developed an eco-friendly synthesis using 2,2,2-trichloroethyl imidates and polyethylene glycol (PEG) as a solvent . Catalyzed by p-toluenesulfonic acid (PTSA), the reaction proceeds at 60–80°C, achieving 92% yield.

Advantages:

  • Solvent Reusability: PEG is non-volatile and recyclable.

  • Mild Conditions: Avoids high temperatures and pressures.

This method is particularly suited for synthesizing 3,4,5-trisubstituted triazoles, though substrate availability may limit broader application .

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
Formamide-Hydrazine Hydrazine, Formamide160–180°C, Atmospheric92–98%High purity, single-stepFormic acid corrosion
Formic Ether Formic ether, NH₄⁺ salts130–155°C, High pressure70–80%Low energy consumptionHigh-pressure equipment required
Thiosemicarbazide Hydrazides, IsothiocyanatesReflux in ethanol52–75%Functional group versatilitypH-sensitive
Oxidative Cyclization Hydrazones, SeO₂80–100°C>85%Mild conditions, green chemistrySelenium toxicity
Trichloroethyl Imidate Trichloroethyl imidates60–80°C, PEG solvent92%Solvent recyclabilityLimited substrate scope

Industrial and Environmental Considerations

Industrial production favors the formamide-hydrazine method due to its scalability and high yields . However, emerging techniques like oxidative cyclization address environmental concerns by reducing hazardous waste. Continuous-flow reactors, as described in CN105906575A, enhance energy efficiency by integrating reaction and separation steps . Future research should prioritize catalyst recyclability and solvent-free conditions to align with green chemistry principles.

Chemical Reactions Analysis

1,2,4-Triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4-Triazole and its derivatives have a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: this compound derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Several drugs contain the this compound moiety, such as antifungal agents (fluconazole, itraconazole) and antidepressants (trazodone).

    Industry: It is used in the production of agrochemicals, such as plant growth regulators

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives involves the inhibition of various enzymes and proteins. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts the cell membrane structure, leading to fungal cell death .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Isomeric Triazoles: 1,2,3-Triazole vs. 1,2,4-Triazole

The triazole family comprises two isomers: 1,2,3-triazole (two adjacent nitrogen atoms) and this compound (non-adjacent nitrogen atoms). Key differences include:

Property This compound 1,2,3-Triazole
Electronic Effects Stabilizes via resonance delocalization Less resonance stabilization
Synthetic Accessibility Cyclization of thiosemicarbazides Click chemistry (azide-alkyne cycloaddition)
Biological Targets Tyrosinase inhibition via Cu²⁺ coordination Anticancer via quinazolinone linkage
Drug Examples Fluconazole, Rizatriptan Cefatrizine (antibiotic)

Electronic Stability : this compound derivatives with electron-withdrawing groups exhibit enhanced pharmacological activity compared to electron-donating substituents, as seen in their antiproliferative effects against cancer cells .

Pharmacological Activities: Comparative Analysis

Antimicrobial Activity

  • This compound : Hybrids with benzimidazole (e.g., compound 74c ) show synergistic antifungal activity (ED₅₀ = 2.1 µg/mL) surpassing propiconazole (ED₅₀ = 3.8 µg/mL) due to dual hydrogen bonding with β-tubulin .
  • 1,2,3-Triazole: Limited direct antimicrobial activity but effective as conjugates (e.g., cefatrizine) .

Anticancer Activity

  • This compound : Derivatives with pyridine moieties exhibit IC₅₀ values of 8–12 µM against breast cancer (MCF-7) via apoptosis induction .
  • 1,2,3-Triazole: Quinazolinone-linked analogs show moderate activity (IC₅₀ = 15–25 µM) .

Antifungal Activity

  • This compound: Fluconazole (MIC = 1–2 µg/mL) targets fungal lanosterol 14α-demethylase .
  • 1,2,3-Triazole: No major antifungal drugs in clinical use, though research focuses on hybrid scaffolds .

Anti-Inflammatory Activity

  • This compound : Methacrylic acid derivatives show 70–80% COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) .
  • 1,2,3-Triazole: Limited anti-inflammatory data; thiazole-triazole hybrids exhibit moderate activity (IC₅₀ = 5–10 µM) .

Anthelmintic Activity

  • This compound : Methacrylic acid derivatives reduce nematode motility by 90% at 50 µg/mL, outperforming propionic acid analogs (40–60% reduction) .
  • 1,2,3-Triazole: No significant anthelmintic activity reported .

Biological Activity

1,2,4-Triazole is a five-membered heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, antiviral, and other pharmacological effects. The findings are supported by recent research and case studies.

Overview of this compound

This compound has a chemical formula of C2H3N3C_2H_3N_3 and is characterized by its unique nitrogen-containing ring structure. The compound serves as a scaffold for various derivatives that exhibit a wide range of biological activities. Its significance is underscored by its incorporation into several clinically important drugs.

Biological Activities

  • Antimicrobial Activity
    • 1,2,4-Triazoles have demonstrated substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit the growth of drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
    • Case Study : A study reported the synthesis of novel this compound compounds that showed remarkable antibacterial activity against Bacillus subtilis, with specific derivatives exhibiting enhanced potency through structural modifications .
  • Antifungal Activity
    • The antifungal mechanism of 1,2,4-triazoles primarily involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This class includes well-known antifungal agents such as itraconazole and voriconazole .
    • Data Table : Antifungal Activity of Selected this compound Derivatives
    Compound NameActivity AgainstMechanism of Action
    ItraconazoleCandida albicansErgosterol biosynthesis inhibition
    VoriconazoleAspergillus spp.Ergosterol biosynthesis inhibition
    PosaconazoleZygomycetesErgosterol biosynthesis inhibition
  • Anticancer Activity
    • Several this compound derivatives have shown promising anticancer effects by targeting various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .
    • Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration for half-maximal inhibition .
  • Anti-inflammatory and Analgesic Effects
    • Research has indicated that certain this compound derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This activity suggests potential applications in treating inflammatory diseases.
    • Data Table : Summary of Anti-inflammatory Effects
    Compound NameInflammatory Model UsedEffect Observed
    Triazole Derivative ACarrageenan-induced edemaSignificant reduction in edema
    Triazole Derivative BLPS-induced inflammationDecreased TNF-α levels
  • Antiviral Activity
    • Some 1,2,4-triazoles have shown antiviral properties against viruses such as HIV and influenza by disrupting viral replication processes .
    • Case Study : A specific triazole derivative was evaluated for its inhibitory effect on HIV-1 replication in vitro and showed promising results in reducing viral load .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,4-triazole derivatives, and how do reaction conditions influence product purity?

  • The synthesis of this compound derivatives commonly employs methods such as the Einhorn–Brunner reaction, Pellizzari reaction, or cyclization of thiosemicarbazide derivatives . For example, refluxing hydrazides in DMSO followed by crystallization in water-ethanol yields derivatives with ~65% purity . Reaction conditions (e.g., solvent polarity, temperature, and reaction time) critically affect yield and purity. Optimizing these parameters minimizes byproducts like 3-amino- or 4-amino-triazole impurities .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Key techniques include:

  • FT-IR spectroscopy to identify functional groups (e.g., NH stretching at ~3200 cm⁻¹) .
  • ¹H- and ¹³C-NMR to confirm substituent positions and molecular symmetry .
  • Mass spectrometry for molecular ion validation .
  • Elemental analysis to verify stoichiometry . Discrepancies in spectral assignments (e.g., conflicting NMR shifts) require cross-validation with synthetic intermediates .

Q. What pharmacological activities have been documented for this compound derivatives, and what in vitro models are commonly used?

  • These derivatives exhibit broad bioactivity:

  • Anticancer : Tested via cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., HeLa, MCF-7) .
  • Antifungal : Evaluated using agar diffusion assays against Candida albicans and Aspergillus species .
  • Antioxidant : Assessed via DPPH radical scavenging assays . Low toxicity (e.g., LD₅₀ >1650 mg/kg in rats) makes them pharmacologically promising .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound-based antifungal agents?

  • SAR analysis identifies critical substituents:

  • Schiff base moieties enhance antifungal potency by improving membrane permeability .
  • Sulfonamide hybrids increase selectivity via hydrogen bonding with fungal cytochrome P450 enzymes .
  • 3-Thio derivatives improve bioavailability by reducing metabolic degradation . Computational docking (e.g., AutoDock Vina) validates target interactions .

Q. What strategies are effective in resolving contradictions between spectral data and proposed structures of novel this compound derivatives?

  • Contradictions arise from tautomerism (e.g., 1H- vs. 4H-triazole forms) or regioisomeric ambiguity . Solutions include:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography for unambiguous structural confirmation .
  • Comparative analysis with synthetic intermediates to track functional group transformations .

Q. How do computational methods like molecular docking enhance the development of this compound-containing anti-proliferative agents?

  • Docking simulations predict binding affinities to targets like EGFR or tubulin. For example, quinoxaline-triazole hybrids show strong binding to ATP-binding pockets, correlating with in vitro IC₅₀ values <10 µM . Pharmacophore modeling further optimizes steric and electronic compatibility .

Q. What are the thermal decomposition mechanisms of nitrogen-rich this compound derivatives, and how do they inform safety protocols?

  • Thermogravimetric analysis (TGA) reveals multi-stage decomposition:

  • Stage 1 : Loss of volatile fragments (e.g., NH₃) at ~200°C .
  • Stage 2 : Exothermic decomposition (>250°C) generates N₂ and HCN, requiring controlled ventilation . Kinetic models (e.g., Friedman method) predict thermal hazards, guiding storage at 2–30°C .

Q. How can hybridization of this compound with other heterocyclic systems improve pharmacological efficacy?

  • Pyrazole-triazole hybrids synergize anti-inflammatory and anticancer effects via dual COX-2/STAT3 inhibition .
  • Oxadiazole-triazole hybrids enhance antibacterial activity by disrupting cell wall synthesis .
  • Theophylline-triazole conjugates improve bronchodilator potency through adenosine receptor modulation .

Properties

IUPAC Name

1H-1,2,4-triazole
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InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
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InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Canonical SMILES

C1=NC=NN1
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Molecular Formula

C2H3N3
Record name 1,2,4-TRIAZOLE
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DSSTOX Substance ID

DTXSID6027131
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Molecular Weight

69.07 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Boiling Point

260 °C (decomposes), 260 °C
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Flash Point

170 °C closed cup, 170 °C c.c.
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Solubility

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125
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Density

640 kg/m³
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Vapor Pressure

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2
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Color/Form

Needles from benzene/ethanol

CAS No.

288-88-0, 63598-71-0
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Melting Point

120-121 °C
Record name 1,2,4-TRIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

When an equivalent amount of 1,2,4-triazole is substituted for 3,5-diethoxycarbonyl-1H-pyrazole and an equivalent amount of 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 4, 2-(1-H-triazol-1-yl)ethyl chloride is isolated 1,2,4-triazole, Aldrich, 43%, used directly after workup).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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